4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine
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Overview
Description
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with benzylsulfonyl and 4-isopropoxyphenylsulfonyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the benzylsulfonyl and 4-isopropoxyphenylsulfonyl groups. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzylsulfonyl Group: This step often involves the reaction of the piperidine ring with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of 4-Isopropoxyphenylsulfonyl Group: This step involves the reaction of the intermediate compound with 4-isopropoxyphenylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Isopropoxyphenyl)sulfonyl)phenol
- 4-(Benzylsulfonyl)piperidine
Uniqueness
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine is unique due to the presence of both benzylsulfonyl and 4-isopropoxyphenylsulfonyl groups on the piperidine ring. This dual substitution enhances its chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-benzylsulfonyl-1-(4-propan-2-yloxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S2/c1-17(2)27-19-8-10-21(11-9-19)29(25,26)22-14-12-20(13-15-22)28(23,24)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJRNWXLZOUEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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